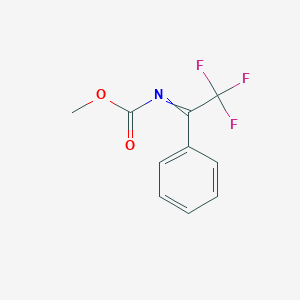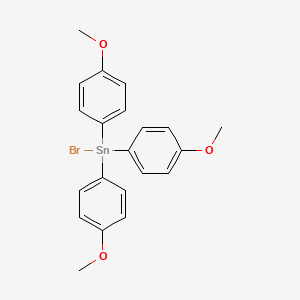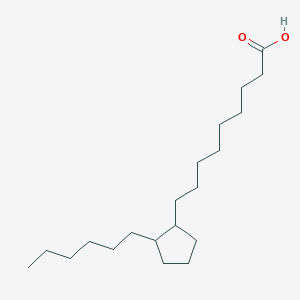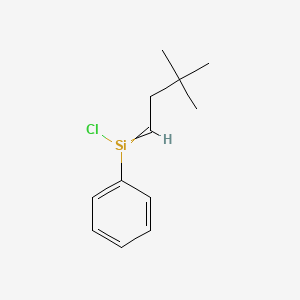
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, an ethyl chain, and a dimethoxyanthracene sulfonate moiety, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of ethylbenzene to introduce the nitro group, followed by sulfonation and subsequent coupling with 9,10-dimethoxyanthracene. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anthracene derivatives.
科学研究应用
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving electron transfer mechanisms.
Biology: Investigated for its potential biological activities, including antihistaminic properties.
Medicine: Explored for its potential therapeutic effects and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate involves its ability to participate in photoinduced electron transfer reactions. The compound can absorb light and enter an excited state, facilitating electron transfer to various acceptors. This property is particularly useful in photochemical applications and the study of reaction mechanisms .
相似化合物的比较
Similar Compounds
2-Ethyl-9,10-dimethoxyanthracene: Known for its use as a photosensitizer and its antihistaminic activity.
4-Nitrophenylethyl sulfonate: Shares the nitrophenyl and sulfonate groups but lacks the anthracene moiety.
Uniqueness
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to its combination of functional groups, which confer distinct photochemical and electronic properties. This makes it particularly valuable in research areas requiring specific light-absorbing and electron-transfer characteristics .
属性
CAS 编号 |
137626-75-6 |
|---|---|
分子式 |
C24H21NO7S |
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21NO7S/c1-30-23-19-5-3-4-6-20(19)24(31-2)22-15-18(11-12-21(22)23)33(28,29)32-14-13-16-7-9-17(10-8-16)25(26)27/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
IZCXATGKPFWZQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)



![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)






![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

